molecular formula C19H22N2O3S2 B2370904 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide CAS No. 1210998-43-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide

Cat. No.: B2370904
CAS No.: 1210998-43-8
M. Wt: 390.52
InChI Key: URHNGHZSSYAPPY-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidoisothiazolidinyl group, a methylphenyl group, and an ethylthio group attached to a benzamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions The process begins with the preparation of the dioxidoisothiazolidinyl intermediate, which is then coupled with a methylphenyl derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiol.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dioxidoisothiazolidinyl group is believed to play a crucial role in modulating oxidative stress pathways, while the ethylthio group enhances its binding affinity to target proteins. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(methylthio)benzamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(propylthio)benzamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(butylthio)benzamide

Uniqueness

Compared to its analogs, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(ethylthio)benzamide exhibits unique properties due to the presence of the ethylthio group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-3-25-18-8-5-4-7-16(18)19(22)20-17-13-15(10-9-14(17)2)21-11-6-12-26(21,23)24/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHNGHZSSYAPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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